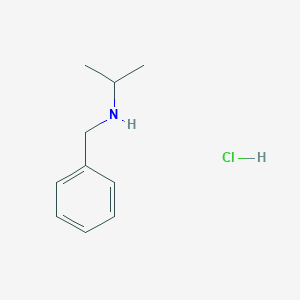![molecular formula C27H42N2O10 B3025847 N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)
N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate
概要
説明
エリグルスタット-d15 (酒石酸塩) は、グルコシルセラミドシンターゼ阻害剤であるエリグルスタット酒石酸塩の重水素標識誘導体です。 この化合物は、グルコシルセラミドの蓄積を特徴とするまれな遺伝性疾患であるゴーシェ病の治療に主に使用されます。これは、酸性β-グルコシダーゼ酵素の欠損が原因です 。 エリグルスタット-d15 (酒石酸塩) の重水素標識は、その安定性を高め、薬物動態研究において正確な追跡を可能にします .
作用機序
エリグルスタット-d15 (酒石酸塩) は、グルコシルセラミドの合成に関与する酵素であるグルコシルセラミドシンターゼを阻害することによって作用します 。 グルコシルセラミドの産生を減少させることにより、この化合物は細胞内への蓄積を防ぎ、ゴーシェ病の症状を軽減します 。 エリグルスタット-d15 (酒石酸塩) の分子標的には、グルコシルセラミドシンターゼの活性部位が含まれ、そこで結合して酵素の活性を阻害します .
類似の化合物との比較
エリグルスタット-d15 (酒石酸塩) は、重水素標識が施されているために、安定性が向上し、薬物動態研究において正確な追跡を可能にするという点で、ユニークです 。類似の化合物には、以下が含まれます。
エリグルスタット: ゴーシェ病の治療に使用される、非重水素標識化合物の形態.
ミグルスタット: ゴーシェ病およびその他のリソソーム蓄積症の治療に使用される、別のグルコシルセラミドシンターゼ阻害剤.
ベラグルセラースアルファ: ゴーシェ病の酵素補充療法であり、合成を阻害するのではなく、欠損している酵素を提供することで作用します.
エリグルスタット-d15 (酒石酸塩) は、安定性が向上し、詳細な薬物動態研究に適しているため、研究と臨床の両方において貴重なツールとなっています .
生化学分析
Biochemical Properties
Eliglustat-d15 (tartrate) interacts with glucosylceramide synthase, inhibiting its function . This enzyme is responsible for the production of glucosylceramide, a type of glycosphingolipid . By inhibiting this enzyme, Eliglustat-d15 (tartrate) reduces the accumulation of glucosylceramide .
Cellular Effects
Eliglustat-d15 (tartrate) has significant effects on various types of cells and cellular processes. It decreases cell surface levels of the gangliosides GM 1 and GM 3 in K562 and B16/F10 cells . In Gaucher disease, a genetic disorder characterized by the accumulation of glucosylceramide, Eliglustat-d15 (tartrate) reduces this accumulation, thereby helping the affected organs to function better .
Molecular Mechanism
The molecular mechanism of action of Eliglustat-d15 (tartrate) involves the inhibition of glucosylceramide synthase . This enzyme is responsible for the production of glucosylceramide, a type of glycosphingolipid . By inhibiting this enzyme, Eliglustat-d15 (tartrate) reduces the accumulation of glucosylceramide .
Temporal Effects in Laboratory Settings
In a 9-month phase 3 ENGAGE trial, Eliglustat-d15 (tartrate) significantly improved haematological endpoints and reduced organomegaly compared with placebo in treatment-naive adults with Gaucher disease type 1 . During long-term treatment with Eliglustat-d15 (tartrate) (≤4 years) in the extension period of each of these pivotal trials and a phase 2 trial, patients experienced sustained improvements in visceral, haematological and skeletal endpoints .
Dosage Effects in Animal Models
The effects of Eliglustat-d15 (tartrate) vary with different dosages in animal models. For instance, Eliglustat (150 mg/kg per day) decreases glucosylceramide levels in the liver and lungs of D409V/null mice, a model of Gaucher disease .
Metabolic Pathways
The primary metabolic pathways of Eliglustat-d15 (tartrate) involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety . The combination of these two pathways results in the production of several oxidative metabolites .
準備方法
エリグルスタット-d15 (酒石酸塩) の合成には、重水素標識中間体の調製から始まる複数のステップが含まれます。プロセスには通常、以下が含まれます。
カップリング反応: 最初のステップでは、S-(+)-2-フェニルグリシノールと臭化フェニル酢酸をカップリングします.
水素化: 次に、中間体を水素化して重水素原子を導入します.
環化: 水素化された中間体は環化してエリグルスタットのコア構造を形成します.
酒石酸塩形成: 最後に、化合物を酒石酸と反応させて酒石酸塩を形成します.
工業生産方法は、これらのステップを最適化して、高収率と純度を確保することに重点を置いています。 このプロセスには、クロマトグラフィーによる精製や結晶化などの高度な技術を使用して最終生成物を得る方法が含まれる場合があります .
化学反応の分析
エリグルスタット-d15 (酒石酸塩) は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムなどの試薬を使用して酸化させることができ、カルボン酸誘導体を形成します.
これらの反応に使用される一般的な試薬と条件には、ジクロロメタンなどの有機溶媒、パラジウム炭素などの触媒、反応速度を最適化する温度制御などがあります 。 これらの反応から生成される主な生成物は、通常、官能基が修飾された元の化合物の誘導体です .
科学研究の応用
エリグルスタット-d15 (酒石酸塩) は、科学研究に幅広く応用されています。
科学的研究の応用
Eliglustat-d15 (tartrate) has a wide range of scientific research applications:
類似化合物との比較
Eliglustat-d15 (tartrate) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies . Similar compounds include:
Eliglustat: The non-deuterated form of the compound, used in the treatment of Gaucher disease.
Miglustat: Another glucosylceramide synthase inhibitor used for the treatment of Gaucher disease and other lysosomal storage disorders.
Velaglucerase alfa: An enzyme replacement therapy for Gaucher disease, which works by providing the deficient enzyme rather than inhibiting its synthesis.
Eliglustat-d15 (tartrate) stands out due to its enhanced stability and suitability for detailed pharmacokinetic studies, making it a valuable tool in both research and clinical settings .
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4.C4H6O6/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-;1-,2-/m11/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGQLUTVKDPUJS-FMLUTTPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025772.png)



![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)
![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)
![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)
![N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine](/img/structure/B3025782.png)
![N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide](/img/structure/B3025786.png)

